molecular formula C19H18N2O4 B2713808 1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1798029-49-8

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2713808
CAS No.: 1798029-49-8
M. Wt: 338.363
InChI Key: KSZPNBLVKIFICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common approach is the [3+2] cycloaddition reaction, which is often catalyzed by metals such as copper (Cu) or ruthenium (Ru). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1’-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or K2CO3 in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications.

Properties

IUPAC Name

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(15-10-16(25-20-15)12-6-7-12)21-9-3-8-19(11-21)14-5-2-1-4-13(14)18(23)24-19/h1-2,4-5,10,12H,3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPNBLVKIFICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=NOC(=C3)C4CC4)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.